Difference between 5-(3-Methoxyphenyl)hydantoin and 5-(4-Methoxyphenyl)hydantoin
Difference between 5-(3-Methoxyphenyl)hydantoin and 5-(4-Methoxyphenyl)hydantoin
Technical Guide: Comparative Analysis of 5-(3-Methoxyphenyl)hydantoin vs. 5-(4-Methoxyphenyl)hydantoin
Executive Summary
This technical guide provides a rigorous comparison between two structural isomers of the hydantoin class: 5-(3-Methoxyphenyl)hydantoin (meta-isomer) and 5-(4-Methoxyphenyl)hydantoin (para-isomer). These compounds serve as critical scaffolds in medicinal chemistry, particularly as metabolic probes for cytochrome P450 (CYP450) activity and as precursors for anticonvulsant drugs related to phenytoin and mephenytoin.
The distinction between the meta and para substitution patterns dictates their electronic properties, crystal packing, metabolic susceptibility, and pharmacological efficacy. This guide details their chemical fundamentals, synthetic pathways via the Bucherer-Bergs reaction, analytical differentiation, and structure-activity relationships (SAR).
Chemical Identity & Physicochemical Properties
The core difference lies in the position of the methoxy (-OCH₃) group on the phenyl ring attached to the C5 position of the hydantoin heterocycle. This positional isomerism significantly influences the electronic environment of the aromatic ring.
Comparative Data Table
| Feature | 5-(3-Methoxyphenyl)hydantoin | 5-(4-Methoxyphenyl)hydantoin |
| IUPAC Name | 5-(3-methoxyphenyl)imidazolidine-2,4-dione | 5-(4-methoxyphenyl)imidazolidine-2,4-dione |
| CAS Number | Not widely listed (Analogous to 5-Methyl var.) | 6617-78-3 |
| Molecular Formula | C₁₀H₁₀N₂O₃ | C₁₀H₁₀N₂O₃ |
| Molecular Weight | 206.20 g/mol | 206.20 g/mol |
| Electronic Effect | Inductive withdrawing (-I), weak resonance | Strong Resonance donating (+R) |
| Hammett Constant (σ) | ||
| Predicted LogP | ~0.8 - 1.1 | ~0.8 - 1.1 |
| H-Bond Donors/Acceptors | 2 / 3 | 2 / 3 |
Expert Insight: The para-methoxy group (4-position) acts as a strong electron-donating group (EDG) via resonance, increasing electron density at the hydantoin C5 position. The meta-methoxy group (3-position) exerts a predominantly inductive electron-withdrawing effect, as its resonance contribution is not directly conjugated to the reaction center in the same manner. This difference is critical for metabolic oxidation rates.
Synthetic Pathway: The Bucherer-Bergs Reaction
The most robust method for synthesizing 5-arylhydantoins is the Bucherer-Bergs reaction , a multicomponent condensation of a carbonyl compound (aldehyde or ketone), potassium cyanide (KCN), and ammonium carbonate ((NH₄)₂CO₃).
Mechanism & Causality
The reaction proceeds via the formation of a cyanohydrin intermediate, followed by nucleophilic attack by ammonia to form an aminonitrile. Spontaneous carbonylation by CO₂ (from carbonate) and subsequent cyclization yields the hydantoin ring.
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For the 4-isomer: Start with p-anisaldehyde .
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For the 3-isomer: Start with m-anisaldehyde .
Visualization: Bucherer-Bergs Reaction Pathway
Caption: Step-wise mechanism of the Bucherer-Bergs synthesis for 5-arylhydantoins.
Experimental Protocol: Synthesis of 5-(4-Methoxyphenyl)hydantoin
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Reagent Prep: Dissolve p-anisaldehyde (10 mmol, 1.36 g) in 20 mL of 50% aqueous ethanol.
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Addition: Add Ammonium Carbonate (30 mmol, 2.88 g) and Potassium Cyanide (15 mmol, 0.98 g). Caution: KCN is highly toxic. Work in a fume hood.
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Reaction: Heat the mixture to 60°C for 12–24 hours. The solution will initially be clear and may turn yellow/brown.
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Workup:
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Concentrate the mixture to half volume under reduced pressure to remove ethanol.
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Acidify carefully with 6M HCl to pH ~2. Caution: HCN gas may evolve; ensure proper ventilation.
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The product will precipitate as a white/off-white solid.
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Purification: Filter the solid and recrystallize from hot water or ethanol/water (1:1).
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Yield: Typical yields range from 60–80%.
Validation: The melting point for the 4-isomer should be approximately 188–190°C (consistent with benzyl analogs) or 140–142°C for the 5-methyl variant [1].
Analytical Characterization & Separation
Distinguishing the two isomers requires precise analytical techniques due to their identical molecular weight.
Nuclear Magnetic Resonance (NMR)
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5-(4-Methoxyphenyl)hydantoin: The aromatic region shows a characteristic AA'BB' system (two doublets integrating to 2H each) due to the symmetry of the para-substitution.
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Shift: ~6.9 ppm (d, 2H) and ~7.3 ppm (d, 2H).[1]
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5-(3-Methoxyphenyl)hydantoin: The aromatic region displays an ABCD system (four distinct signals) corresponding to the H2, H4, H5, and H6 protons.
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Shift: Look for a singlet (H2) around 7.0 ppm, distinct from the multiplets of H4/H5/H6.
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Chromatographic Separation (HPLC)
Separating these isomers is challenging on standard C18 columns due to similar hydrophobicity.
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Recommended Column: Pentafluorophenyl (PFP) or C30 stationary phases.
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Mechanism: PFP phases interact via
- stacking and are sensitive to the electron density of the aromatic ring. The electron-rich para-isomer interacts differently than the meta-isomer, often resulting in better resolution than C18 [2].
Pharmacology & Structure-Activity Relationship (SAR)
These compounds act as structural analogs to Phenytoin and Mephenytoin , classic anticonvulsants that block voltage-gated sodium channels.
Metabolic Fate & Toxicity
The position of the methoxy group dictates the metabolic pathway, primarily mediated by CYP450 enzymes.
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O-Demethylation:
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Para-Isomer: The para-methoxy group is a prime target for CYP2D6 and CYP2C19 . It is rapidly O-demethylated to form the phenol (resembling the 4-hydroxylation of phenytoin).
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Meta-Isomer: O-demethylation is slower and may involve different isoforms (e.g., CYP1A2).
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Bioactivation:
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The meta-isomer can potentially undergo metabolic activation to reactive quinone-methides if further hydroxylated at the para position, posing a higher risk of idiosyncratic toxicity compared to the para-isomer [3].
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Visualization: Metabolic Pathways
Caption: Comparative metabolic pathways showing the detoxification of the para-isomer vs. potential bioactivation of the meta-isomer.
References
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MDPI. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank.
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Pyvot Tech. (2023). Separation of Isomers using C30 and PFP Stationary Phases.
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National Institutes of Health (NIH). (2025). Pharmacological profiles of 5-phenylmethylenehydantoin and its methoxy substituted derivatives. PubMed.[2][3][4]
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BOC Sciences. 5-(4-Methoxyphenyl)imidazolidine-2,4-dione (CAS 6617-78-3).[]
Sources
- 1. jsynthchem.com [jsynthchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-(4-Methoxy-benzyl)-hydantoin | C11H12N2O3 | CID 95727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
